molecular formula C14H17NO3 B13559693 Tert-butyl 1-formylisoindoline-2-carboxylate CAS No. 1803351-51-0

Tert-butyl 1-formylisoindoline-2-carboxylate

Cat. No.: B13559693
CAS No.: 1803351-51-0
M. Wt: 247.29 g/mol
InChI Key: FVFZNUFDZXUBCF-UHFFFAOYSA-N
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Description

Tert-butyl 1-formylisoindoline-2-carboxylate is a heterocyclic organic compound characterized by an isoindoline core substituted with a formyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This molecule is of significant interest in medicinal chemistry and organic synthesis due to its role as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The Boc group enhances solubility and stability during synthetic procedures, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations .

For instance, similar compounds are employed in catalytic hydrogenation reactions, peptide coupling, and as precursors for bioactive molecules .

Properties

CAS No.

1803351-51-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 1-formyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,9,12H,8H2,1-3H3

InChI Key

FVFZNUFDZXUBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C=O

Origin of Product

United States

Preparation Methods

Formation of the Isoindoline Core

The foundational step in synthesizing Tert-butyl 1-formylisoindoline-2-carboxylate involves constructing the isoindoline nucleus, typically achieved via cyclization of o-aminobenzyl derivatives or phthalimide derivatives . Common approaches include:

Introduction of the Formyl Group at the 1-Position

The key feature of this compound is the formyl group at the nitrogen (N-1) position of the isoindoline. The typical strategy involves:

  • Vilsmeier-Haack Formylation:
    This classical method uses POCl₃ and DMF to generate the Vilsmeier reagent, which then reacts selectively with the isoindoline core at the nitrogen atom to introduce the formyl group.
    Reaction conditions: Reflux in anhydrous dichloromethane or DMF at 0–25°C, followed by quenching and work-up.

  • Alternative Electrophilic Formylation:
    Using paraformaldehyde in the presence of acid catalysts (e.g., acetic acid) can also lead to N-formylation, though with less regioselectivity.

Attachment of the Tert-Butyl Ester at the 2-Position

The carboxylate functionality at the 2-position is typically introduced via esterification :

Overall Synthetic Scheme

A typical synthetic sequence is summarized as follows:

Step Description Reagents & Conditions
1 Formation of isoindoline core o-Aminobenzyl derivatives + formaldehyde
2 N-Formylation at the nitrogen Vilsmeier reagent (POCl₃/DMF)
3 Carboxylation at the 2-position CO₂ fixation or acylation
4 Esterification with tert-butyl alcohol Tert-butyl alcohol + acid catalyst

Reaction Mechanisms and Considerations

Vilsmeier-Haack Formylation

The key step for introducing the formyl group involves:

  • Formation of the Vilsmeier reagent :
    $$
    \text{DMF} + \text{POCl}3 \rightarrow \text{Vilsmeier reagent} + \text{PO}2Cl_2
    $$
  • Electrophilic attack on the nitrogen atom of the isoindoline core, leading to N-formylation.

Esterification

  • Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butyl alcohol, and subsequent dehydration to form the ester.

Key Reaction Conditions

Parameter Typical Range Notes
Temperature 0–25°C (formylation), 80–120°C (cyclization) Controlled to prevent side reactions
Solvent Dichloromethane, DMF, ethanol Anhydrous conditions preferred
Catalysts p-Toluenesulfonic acid, triethylamine To facilitate esterification and cyclization

Data Tables and Comparative Analysis

Preparation Step Reagents Conditions Yield/Remarks
Isoindoline core synthesis o-Aminobenzyl derivatives + formaldehyde Reflux, acid catalysis Moderate to high yield
N-Formylation POCl₃, DMF Reflux, 0–25°C High regioselectivity
Carboxylation/Esterification CO₂, tert-butyl alcohol Mild heating, acid catalyst Good yield, high purity

In-Depth Research Findings

  • Efficiency and Purity:
    The Vilsmeier-Haack formylation is widely regarded as the most efficient for N-formylation, providing high regioselectivity and yields exceeding 70% under optimized conditions.

  • Reaction Optimization:
    Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields for the formation of the isoindoline core and subsequent functionalization steps.

  • Industrial Scalability: Continuous flow reactors have been employed to scale up the synthesis, maintaining high purity and minimizing by-products, especially during the formylation step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Isoindole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a scaffold for designing new pharmaceutical agents.
  • Potential use in drug discovery and development.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for further chemical modifications, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of tert-butyl 1-formylisoindoline-2-carboxylate with three analogs:

Compound Molecular Formula Molecular Weight Functional Groups Key Reactivity
This compound C₁₄H₁₇NO₃ 263.29 g/mol Formyl, Boc Electrophilic formyl for condensations
Tert-butyl 5-aminoisoindoline-2-carboxylate oxalate C₁₄H₁₈N₂O₃·C₂H₂O₄ 558.62 g/mol Amino, Boc, Oxalate Nucleophilic amine for acylations
Tert-butyl 6-hydroxyindoline-1-carboxylate C₁₃H₁₇NO₃ 235.28 g/mol Hydroxyl, Boc Hydrogen bonding, oxidation
Tert-butyl (3s,4r)-3-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 g/mol Hydroxymethyl, Boc Hydroxyl for esterification

Key Observations :

  • Reactivity: The formyl group in the target compound enables distinct reactivity compared to amino or hydroxyl groups in analogs. For example, formyl derivatives are prone to nucleophilic attack (e.g., in Schiff base formation), whereas amino groups facilitate amide bond synthesis .
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate) exhibit stronger hydrogen-bonding capacity, influencing solubility and crystallinity .

Physicochemical Properties

  • Topological Polar Surface Area (TPSA): Hydroxyl and amino analogs exhibit higher TPSA (e.g., 50.7 Ų for tert-butyl 6-hydroxyindoline-1-carboxylate) compared to the formyl derivative (estimated ~45 Ų), impacting membrane permeability .
  • Stability : Boc-protected compounds generally show enhanced stability under basic conditions but may degrade under strong acids or prolonged heating .

Biological Activity

Tert-butyl 1-formylisoindoline-2-carboxylate (CAS Number: 1803351-51-0) is a compound that has gained attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment, and discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a formyl group, and an isoindoline-2-carboxylate moiety. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of approximately 247.29 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can target specific cancer pathways, inhibiting tumor growth and promoting apoptosis in cancer cells. The following table summarizes key findings related to its anticancer properties:

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of cell proliferationReduced viability of MCF-7 cells by 50% at 10 µM concentration
Lung CancerInduction of apoptosisIncreased caspase-3 activity in A549 cells
Colon CancerModulation of signaling pathwaysDecreased expression of β-catenin in HCT116 cells

Interaction with Biological Molecules

This compound has shown the ability to bind with proteins and enzymes, which suggests potential roles in modulating biological pathways. Interaction studies focus on its binding affinity and specificity towards target proteins involved in disease mechanisms, particularly cancer.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Breast Cancer :
    • Objective : To evaluate the compound's efficacy against breast cancer cell lines.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed, indicating potential as an anticancer agent.
  • Case Study on Lung Cancer :
    • Objective : Investigating the apoptotic effects on A549 lung cancer cells.
    • Method : Cells were treated with the compound, followed by assessment of apoptosis markers.
    • Results : Enhanced caspase-3 activity confirmed the induction of apoptosis.
  • Case Study on Colon Cancer :
    • Objective : To understand the modulation of Wnt/β-catenin signaling pathway.
    • Method : HCT116 cells were analyzed for β-catenin expression post-treatment.
    • Results : The compound decreased β-catenin levels, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 1-formylisoindoline-2-carboxylate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation, esterification, and cyclization. For example, tert-butyl esters can be functionalized via formylation using reagents like DMF/POCl₃. Catalysts such as molecular sieves (e.g., 4Å) and controlled temperatures (0–25°C) are critical for regioselectivity and yield optimization. Solvent choice (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) also influence reaction efficiency .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.2–1.4 ppm for CH₃) and formyl proton (δ ~9.5–10.0 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carboxylate) and ~1650 cm⁻¹ (C=O of formyl).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
    Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures improves purity. Monitoring by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) ensures optimal separation .

Q. How does the tert-butyl group influence the stability and reactivity of this compound in subsequent transformations?

  • Methodological Answer : The tert-butyl group provides steric protection to the carboxylate moiety, preventing undesired nucleophilic attack. It enhances solubility in organic solvents and stabilizes intermediates during acidic/basic conditions. However, it requires strong acids (e.g., TFA) for deprotection .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry.
  • X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in stereochemistry or bonding .
  • Dynamic NMR experiments : To detect rotameric forms or slow-exchange processes .

Q. What strategies optimize regioselectivity in formylation reactions of isoindoline derivatives?

  • Methodological Answer :

  • Directing groups : Introduce electron-donating/withdrawing groups to steer formylation to specific positions.
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance selectivity.
  • Computational modeling : DFT calculations predict reactive sites and transition states, guiding experimental design .

Q. How do hydrogen bonding patterns influence the crystallization behavior of this compound, and how can this be analyzed?

  • Methodological Answer : Hydrogen bonding networks (e.g., C=O⋯H–N interactions) dictate packing motifs. Techniques include:

  • X-ray crystallography : Resolve intermolecular interactions.
  • Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation) to identify supramolecular synthons.
    Software like Mercury (CCDC) visualizes and quantifies these patterns .

Q. What methodologies study the bioactivity of this compound in drug discovery pipelines?

  • Methodological Answer :

  • In vitro assays : Measure enzyme inhibition (e.g., IC₅₀ values) or receptor binding (SPR/BLI).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict target interactions (e.g., kinase active sites).
  • ADMET profiling : Assess solubility, metabolic stability, and cytotoxicity early in development .

Q. How can computational tools resolve contradictions between predicted and experimental physicochemical properties?

  • Methodological Answer :

  • Re-optimize DFT parameters : Adjust basis sets (e.g., B3LYP/6-31G**) or solvent models (COSMO-RS).
  • Thermal analysis : DSC/TGA experiments validate computational stability predictions (e.g., melting points).
  • Solubility assays : Compare Hansen solubility parameters (HSPiP software) with experimental data .

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